

Fgfr-IN-9 chemical structure and properties

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|----------------------|-----------|-----------|
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An In-Depth Technical Guide to Fgfr-IN-9

Introduction

Fgfr-IN-9, also identified as Compound 19 in its discovery literature, is a potent, reversible, and orally active inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2] Dysregulation of FGFR signaling pathways is a known driver in various malignancies, making FGFRs significant targets for therapeutic intervention. Fgfr-IN-9 demonstrates potent inhibition across multiple FGFR isoforms and has shown efficacy in preclinical cancer models, particularly those relevant to hepatocellular carcinoma (HCC).[3][4] Notably, it was designed to be effective against gatekeeper mutations, which are a common mechanism of acquired resistance to kinase inhibitors.[3][5] This document provides a comprehensive overview of its chemical properties, mechanism of action, and key experimental data.

Chemical Structure and Properties

The chemical identity and key physicochemical properties of **Fgfr-IN-9** are summarized below. The compound is a derivative of a 2-amino-7-sulfonyl-7H-pyrrolo[2,3-d]pyrimidine scaffold.[5] While specific quantitative solubility data is not widely published, it is soluble in dimethyl sulfoxide (DMSO) for experimental use.[6][7]



| Property | Data | Reference(s) |
|-------------------|---|--------------|
| Chemical Name | N-(4-((2S,6R)-2,6-dimethylpiperazin-1-yl)phenyl)-7-((3-methoxyphenyl)sulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine | [1] |
| Molecular Formula | C25H28N6O3S | [1][8] |
| Molecular Weight | 492.59 g/mol | [1][8] |
| CAS Number | 3024090-08-9 | [1][8] |
| SMILES String | O=S(N1C=CC2=CN=C(NC3= CC=C(N4CINVALID-LINK NINVALID-LINK C4)C=C3)N=C21) (C5=CC=CC(OC)=C5)=O | [1] |
| Appearance | Solid powder | N/A |
| Solubility | Soluble in DMSO | [6][7] |

Biological Activity and Mechanism of Action

Fgfr-IN-9 functions as an ATP-competitive inhibitor that binds to the kinase domain of FGFRs, preventing receptor autophosphorylation and the subsequent activation of downstream signaling cascades.[2][5] Aberrant activation of these pathways is crucial for tumor cell proliferation, survival, and angiogenesis.

Kinase Inhibitory Potency

Fgfr-IN-9 exhibits potent, low-nanomolar inhibitory activity against wild-type FGFRs and the clinically relevant FGFR4 V550L gatekeeper mutation.[1][2]



| Target Enzyme | IC ₅₀ (nM) | Reference(s) |
|----------------------|-----------------------|--------------|
| FGFR4 (Wild-Type) | 17.1 | [1][2] |
| FGFR3 | 29.6 | [1][2] |
| FGFR4 (V550L Mutant) | 30.7 | [1][2] |
| FGFR2 | 46.7 | [1][2] |
| FGFR1 | 64.3 | [1][2] |

Cellular Activity

The compound effectively suppresses the proliferation of cancer cell lines dependent on FGFR signaling.[1][2]

| Cell Line | IC50 (nM) | Description | Reference(s) |
|------------------------|--------------|---|--------------|
| HUH7 | 94.7 ± 28.6 | Human Hepatocellular Carcinoma | [1][2] |
| Ba/F3 FGFR4 (WT) | 82.5 ± 19.2 | Engineered cell line expressing wild-type FGFR4 | [1][2] |
| Ba/F3 FGFR4 (V550L) | 260.0 ± 50.2 | Engineered cell line expressing mutant FGFR4 | [1][2] |

Signaling Pathway Inhibition

The binding of Fibroblast Growth Factors (FGF) to FGFRs induces receptor dimerization and trans-autophosphorylation of tyrosine residues in the kinase domain. This creates docking sites for adaptor proteins like FRS2 (FGFR Substrate 2). Phosphorylated FRS2 recruits other proteins, such as GRB2 and GAB1, which in turn activate major downstream pathways including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway. Another key pathway activated is through Phospholipase C gamma (PLCy). These pathways collectively drive gene transcription that promotes cell proliferation, survival, and migration. **Fgfr-IN-9**

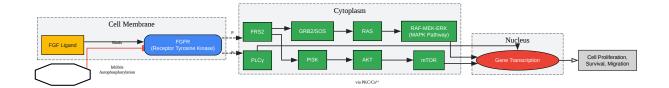


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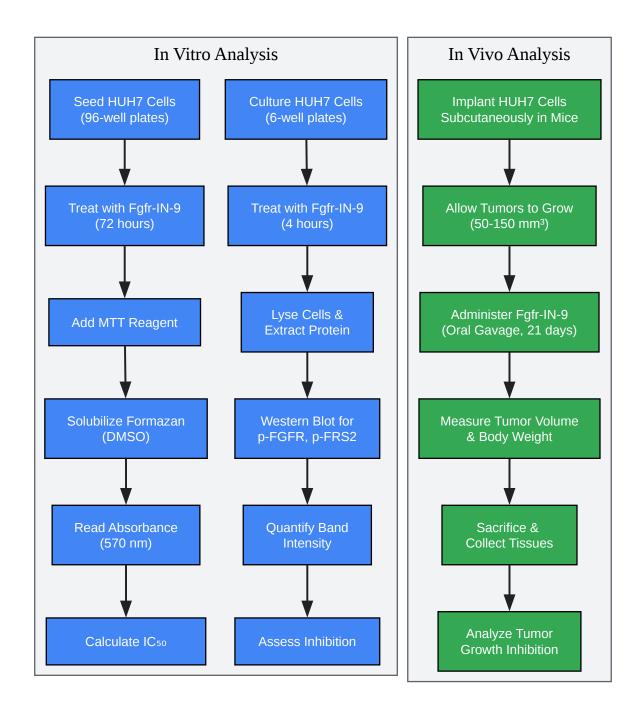
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blocks the initial autophosphorylation step, thereby inhibiting all subsequent downstream signaling.[1][9]









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